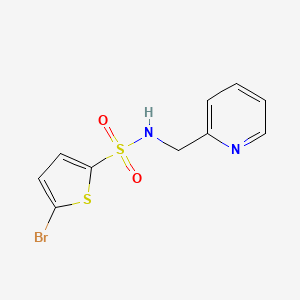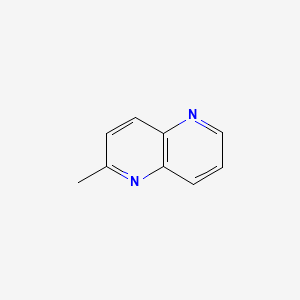
2-Methyl-1,5-naphthyridine
Descripción general
Descripción
2-Methyl-1,5-naphthyridine (2M1.5N) is a heterocyclic compound that is used in a variety of scientific research applications. It is a derivative of naphthyridine, an aromatic heterocyclic compound that is composed of five-membered rings of carbon and nitrogen atoms. 2M1.5N is an important research chemical, as it is widely used in the synthesis of various compounds and has a wide range of applications in laboratory experiments.
Aplicaciones Científicas De Investigación
1. Synthesis and Catalysis
2-Methyl-1,5-naphthyridine is involved in various synthetic processes. For example, it has been used in the synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium, highlighting an eco-friendly approach to naphthyridine synthesis (Mukhopadhyay et al., 2011). Additionally, its role in the asymmetric ruthenium-catalyzed hydrogenation of naphthyridine derivatives, leading to the creation of chiral 1,5-diaza-cis-decalins, demonstrates its importance in enantioselective synthesis (Zhang et al., 2015).
2. Material Chemistry and Ligand Design
In material chemistry, this compound has been employed as a linker in the construction of bridging ligands and their corresponding Ru(II) complexes, showcasing its utility in the design of complex inorganic molecules (Singh & Thummel, 2009).
3. Fluorescence and Photonics
Its derivatives have been synthesized with unique structures, displaying red-fluorescence emissions and two-photon absorption, highlighting its potential in the field of photonics and as fluorescent probes (Li et al., 2012).
4. Biological Interactions and DNA Binding
This compound derivatives have shown significant effects on binding affinity to cytosine opposite an AP site in DNA duplexes, suggesting their potential use in studying DNA interactions and possibly in drug design (Sato et al., 2009).
Safety and Hazards
Direcciones Futuras
1,8-Naphthyridines, a class of compounds that includes 2-Methyl-1,5-naphthyridine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applications in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest to the synthetic community .
Propiedades
IUPAC Name |
2-methyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWHWEDXEGNASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343323 | |
| Record name | 2-Methyl-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7675-32-3 | |
| Record name | 2-Methyl-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-methyl-1,5-naphthyridine derivatives interesting for use in luminescent solar concentrators?
A: While the provided research doesn't delve into the specific properties of this compound itself, it highlights the successful incorporation of a derivative, 4-hydroxy-2-methyl-1,5-naphthyridine-3-carbonitrile (2mCND), into a europium(III) complex for LSC applications []. This suggests that the structure of this compound derivatives, particularly with modifications at the 3 and 4 positions, could be suitable for designing ligands that can effectively chelate lanthanide ions like europium(III). These complexes are known for their strong luminescence and are highly desirable in LSCs for efficient light absorption and energy transfer.
Q2: How does the incorporation of a europium(III) complex with a 2mCND ligand enhance the performance of di-ureasil in LSCs?
A: The research demonstrates that incorporating a europium(III) complex containing the 2mCND ligand into a di-ureasil matrix significantly improves its photoluminescence quantum efficiency (PLQY) from 23.25% to 68.9% []. This enhancement can be attributed to the "antenna effect" where the 2mCND ligand efficiently absorbs light and transfers the energy to the europium(III) ion, which then emits light at a longer wavelength. This process increases the overall light capture and emission efficiency of the di-ureasil-based LSC.
Q3: What advantages does the di-ureasil matrix offer over traditional materials like PMMA in LSC fabrication?
A: The research highlights the superior UV stability of the di-ureasil matrix compared to polymethyl methacrylate (PMMA) []. This enhanced stability is crucial for LSC applications, as prolonged exposure to sunlight can degrade materials like PMMA, reducing their performance over time. The di-ureasil matrix, with its improved UV resistance, offers a more durable and longer-lasting solution for LSC fabrication.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

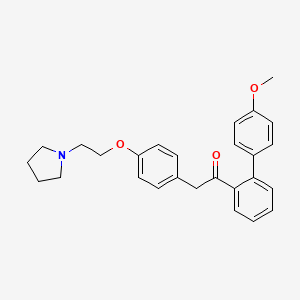
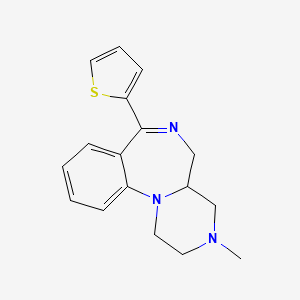
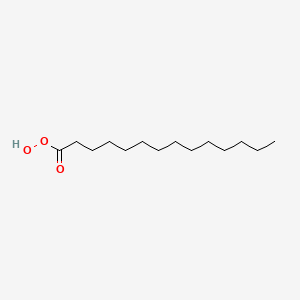
![8-Oxabicyclo[3.2.1]octane](/img/structure/B1204959.png)

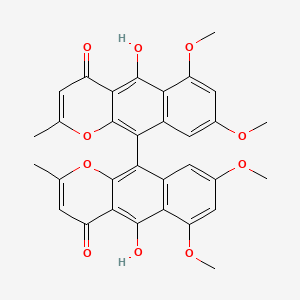
![[4-(2-Hydroxyethyl)-1-piperazinyl]-(4-phenylphenyl)methanethione](/img/structure/B1204966.png)

![A benz[a]anthraquinone](/img/structure/B1204968.png)



![2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1204974.png)
